molecular formula C13H18N4O B1354097 6-methoxy-2-(4-methyl-2-propyl-1H-imidazol-1-yl)pyridin-3-amine

6-methoxy-2-(4-methyl-2-propyl-1H-imidazol-1-yl)pyridin-3-amine

Cat. No.: B1354097
M. Wt: 246.31 g/mol
InChI Key: WOHSRDRUVGEMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-(4-methyl-2-propyl-1H-imidazol-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H18N4O and its molecular weight is 246.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

6-methoxy-2-(4-methyl-2-propylimidazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C13H18N4O/c1-4-5-11-15-9(2)8-17(11)13-10(14)6-7-12(16-13)18-3/h6-8H,4-5,14H2,1-3H3

InChI Key

WOHSRDRUVGEMTI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CN1C2=C(C=CC(=N2)OC)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution prepared of 138.2 g 6-methoxy-2-(4-methyl-2-propyl-imidazol-1-yl)-3-nitro-pyridine and 900 ml ethyl alcohol 4 g palladium-charcoal were added. The reaction mixture was heated to 40° C. and then hydrogenated under pressure (10 to 15 bar). At room temperature the catalyst was filtrated off and the filtrate was evaporated. To the solid residue 150 ml methyl tert.-butyl ether (MTBE) were added. After stirring for 30 minutes the product was collected by filtration, washed with 50 ml MTBE for 2 times and dried in a dry box with vacuum (40° C.).
Name
6-methoxy-2-(4-methyl-2-propyl-imidazol-1-yl)-3-nitro-pyridine
Quantity
138.2 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

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